1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Discovery

1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine (CAS 1269152-53-5) is a chiral cyclic amine featuring a 1,1-disubstituted cyclopentane core. It is categorized as a versatile small molecule scaffold, specifically a benzenemethanamine derivative.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 1269152-53-5
Cat. No. B1522787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine
CAS1269152-53-5
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2(CCCC2)CN
InChIInChI=1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3
InChIKeyYANPMOTVPRGJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine (CAS 1269152-53-5): A Privileged Chiral Cyclopentanamine Scaffold


1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine (CAS 1269152-53-5) is a chiral cyclic amine featuring a 1,1-disubstituted cyclopentane core. It is categorized as a versatile small molecule scaffold, specifically a benzenemethanamine derivative . Key computed physicochemical properties include a molecular weight of 218.34 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 2, an acceptor count of 2, and a topological polar surface area of 38.1 Ų [1]. The compound presents as a liquid at room temperature [1].

Why 1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine Cannot Be Readily Substituted by In-Class Analogs


Simple substitution with other cyclic amines or phenylethyl derivatives is not scientifically valid due to this specific compound's unique 1,1-disubstituted cyclopentane architecture, which simultaneously presents a rigid cyclic core, a primary aminomethyl handle, and a bulky, chiral α-methylbenzyl substituent . This distinct combination directly dictates its pharmacophore geometry and physical properties. For instance, its relatively balanced lipophilicity (XLogP3-AA = 1.8) is a direct consequence of this specific arrangement [1], and even minor structural permutations (e.g., altering the ring size, removing the geminal substitution, or changing the N-substituent) would lead to divergent lipophilicity, solubility, and conformational profiles, thereby fundamentally altering its behavior as a synthetic building block or biological probe.

Quantitative Differentiation Evidence for 1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine vs. In-Class Comparators


Scaffold Complexity and Functional Versatility vs. Simpler Cyclopentanamines

In contrast to simpler, achiral cyclopentanamine building blocks like 1-(aminomethyl)cyclopentan-1-amine (CAS 5062-66-8), 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is explicitly classified as a 'versatile small molecule scaffold' . This is due to its higher structural complexity, inherent chirality, and the presence of a chemically differentiated primary amine handler combined with a bulky, lipophilic N-substituent, making it a more advanced intermediate for diversity-oriented synthesis.

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Discovery

Lipophilicity Differentiation: XLogP3-AA vs. N-Phenylethyl-cyclopentanamine Isomers

The specific substitution pattern of 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine results in a calculated lipophilicity of XLogP3-AA = 1.8 [1]. This value is significantly higher than that of the unsubstituted 1-(aminomethyl)cyclopentan-1-amine (estimated XLogP3-AA ≈ -0.5), and substantially lower than that of a completely N,N-disubstituted or fully protected analog. This places the compound in a 'balanced' lipophilicity range often sought in fragment-based screening libraries.

Physicochemical Properties ADME LogP

Geometric and Conformational Differentiation from Achiral Counterparts

The presence of a stereocenter in the N-phenylethyl substituent imposes a unique three-dimensional shape and conformational bias on the entire cyclopentanamine scaffold. This chiral environment is absent in common achiral building blocks like 1-(aminomethyl)cyclopentan-1-amine or N-benzylcyclopentanamine. The measured number of rotatable bonds is 4 [1], compared to 1 for the simpler 1-(aminomethyl)cyclopentan-1-amine, indicating a larger but still constrained conformational space.

Computational Chemistry Docking Conformational Analysis

Recommended Application Scenarios for 1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine


Medicinal Chemistry: Scaffold for Diversity-Oriented Synthesis of CCR5 Antagonist Libraries

Given its classification as a 'versatile small molecule scaffold' and its differentiated, balanced lipophilicity (XLogP3-AA = 1.8) [1], the primary application scenario is its use as a key building block for the synthesis of targeted compound libraries. Its 1,1-disubstituted cyclopentane core provides a unique vector geometry for exploring SAR around chemokine receptor targets, particularly as a structurally novel analog in the CCR5 antagonist pharmacophore space [2].

Chemical Biology: Chiral Probe Development for GPCR Binding Studies

The inherent chirality and four rotatable bonds [1] allow for the creation of enantiomerically pure probes. In a research setting where diastereoselective interactions are critical, procurement of the single enantiomer of 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is scientifically justified over achiral analogs, as it enables the study of specific binding modes and the reduction of non-specific binding events.

Synthetic Methodology: Bifunctional Organocatalyst Precursor

The unique combination of a primary amine and a secondary amine within a rigid, chiral scaffold makes this compound an ideal precursor for developing novel organocatalysts. Its higher complexity and defined geometry, compared to simpler 1,2-diamines, is a key differentiator for designing catalysts that require a specific cleft-like binding pocket for asymmetric induction.

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